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molecular formula C15H10BrN3O2S B1291494 2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole

2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole

Cat. No. B1291494
M. Wt: 376.2 g/mol
InChI Key: UKZUVFXMUMFNJS-UHFFFAOYSA-N
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Patent
US06281217B1

Procedure details

To a solution of 2-(3′-nitrophenyl)-5-(p-tolyl)-1,3,4-thiadiazole (0.66 g, 2.22 mmol) in CCl4 (75 ml) is added NBS (0.43 g, 2.44 mmol) and refluxed for 12 hours. The mixture is then concentrated and the residue is taken up in chloroform (50 ml) and washed with saturated NaHCO3 (50 ml) and brine (50 ml). The organic layer is dried over MgSO4 and concentrated to yield 2-(3′-nitrophenyl)-5-(p-bromomethylphenyl)-1,3,4-thiadiazole as a tan solid. (0.69 g, 83%). 1H NMR (CDCl3): δ 4.51 (s, 2H), 7.55 (d, 2H), 7.72 (t, 1H), 8.01 (d, 2H), 8.39 (t, 2H), 8.80 (s, 1H).
Name
2-(3′-nitrophenyl)-5-(p-tolyl)-1,3,4-thiadiazole
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[S:11][C:12]([C:15]3[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=3)=[N:13][N:14]=2)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].C1C(=O)N([Br:29])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[S:11][C:12]([C:15]3[CH:16]=[CH:17][C:18]([CH2:21][Br:29])=[CH:19][CH:20]=3)=[N:13][N:14]=2)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
2-(3′-nitrophenyl)-5-(p-tolyl)-1,3,4-thiadiazole
Quantity
0.66 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C=1SC(=NN1)C1=CC=C(C=C1)C
Name
Quantity
0.43 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is then concentrated
WASH
Type
WASH
Details
washed with saturated NaHCO3 (50 ml) and brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C=1SC(=NN1)C1=CC=C(C=C1)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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